Halopyrimidines
Halopyrimidines are a class of heterocyclic compounds containing one or more halogen atoms attached to the pyrimidine ring, which consists of two fused six-membered rings. These compounds find extensive use in various fields due to their unique chemical properties and pharmacological activities.
Structurally, halopyrimidines typically include a 2H-1,4-benzopyrimidine core with one or more substituent halogen atoms (fluorine, chlorine, bromine, or iodine) attached at strategic positions. The substitution patterns can significantly influence the biological and chemical behavior of these molecules.
These compounds are of particular interest in drug discovery as they often exhibit a wide range of biological activities, including inhibitory effects on enzymes such as topoisomerase I and II, DNA-binding properties, and modulation of ion channels. Additionally, halopyrimidines have been explored for their potential use in treating various diseases, including cancer, due to their ability to interact with nucleic acids and induce apoptosis.
The diverse chemistry and biological versatility of halopyrimidines make them valuable tools in both academic research and pharmaceutical development.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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6-Chloro-2-isobutylpyrimidin-4(3H)-one | 1706449-48-0 | C8H11ClN2O |
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4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine | 1706433-40-0 | C7H7ClF2N2 |
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4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine | 1316225-86-1 | C11H16ClN3 |
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5-Fluorouracil | 51-21-8 | C4H3FN2O2 |
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4-Chloro-6-methoxy-5-methylpyrimidine | 960299-06-3 | C6H7ClN2O |
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5,7-dichloro-[1,3]thiazolo[4,5-d]pyrimidine | 1137278-39-7 | C5HN3SCl2 |
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pyrimidine, 4-fluoro-6-methyl- (9ci) | 51421-88-6 | C5H5FN2 |
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5-fluoro-N-(propan-2-yl)pyrimidin-4-amine | 1420889-42-4 | C7H10FN3 |
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5-Fluoro-4-methoxypyrimidine | 120258-30-2 | C5H5FN2O |
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4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine | 184109-83-9 | C11H6N2F3Cl |
Related Literature
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Thibault Cheisson,Louis Mazaud,Audrey Auffrant Dalton Trans., 2018,47, 14521-14530
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Keith Smith,Chia-Hui Liu,Gamal A. El-Hiti,and in part Gurvinder S. Kang,Elfyn Jones,Simon G. Clement,Alex D. Checquer,Oliver W. Howarth,Michael B. Hursthouse,Simon J. Coles Org. Biomol. Chem., 2005,3, 1880-1892
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Bernd Deffner,A. Dieter Schlüter Polym. Chem., 2015,6, 7833-7840
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Nan Li,Ji-Yu Wang,Zhao-Qing Liu,Yun-Ping Guo,Dong-Yao Wang,Yu-Zhi Su,Shuang Chen RSC Adv., 2014,4, 17274-17281
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Vladimir V. Korolkov,Nic Mullin,Stephanie Allen,Clive J. Roberts,Jamie K. Hobbs,Saul J. B. Tendler Phys. Chem. Chem. Phys., 2012,14, 15909-15916
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Pardha Saradhi Peram,Miguel Vences,Stefan Schulz Org. Biomol. Chem., 2017,15, 6967-6977
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Swati Jindal,Vijay Kumar Maka J. Mater. Chem. C, 2020,8, 11449-11456
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